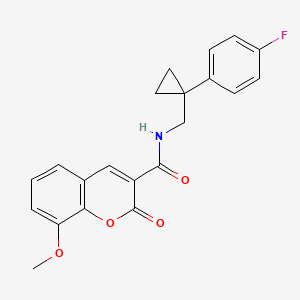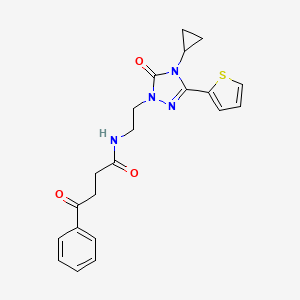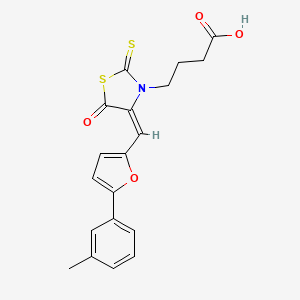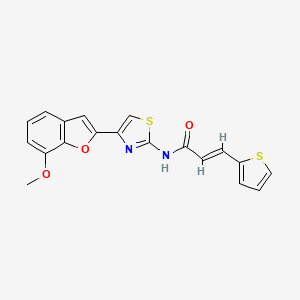![molecular formula C22H19N5OS B2730686 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 483293-69-2](/img/structure/B2730686.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is an intricate organic compound, notable for its unique structural features. It combines elements from the quinoline, pyrazolopyrimidine, and thioether classes, creating a molecule with significant potential in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The quinoline moiety can be constructed via a Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent. The pyrazolopyrimidine moiety is usually synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives. Finally, these components are linked together via thioether formation, typically involving a nucleophilic substitution reaction where a halogenated precursor reacts with a thiol under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone would follow similar routes, optimized for yield and cost-efficiency. This often includes continuous flow reactions, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the quinoline and pyrazolopyrimidine rings, leading to the formation of N-oxides.
Reduction: : Hydrogenation can reduce the double bonds within the rings, affecting the overall structure and properties.
Substitution: : The thioether linkage provides a site for further functionalization through nucleophilic substitution reactions.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Palladium on carbon, sodium borohydride.
Nucleophiles: : Thiols, amines, and alkoxides for substitution reactions.
Major Products Formed: The major products vary depending on the reaction conditions, but common derivatives include N-oxides, hydrogenated quinolines, and various substituted thioethers.
Scientific Research Applications
Chemistry: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is used in synthetic chemistry for creating complex molecular architectures. Its functional groups allow for a wide range of chemical modifications, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests interactions with various biological targets, which can be harnessed for drug development, particularly in areas like cancer, inflammation, and infectious diseases.
Medicine: Medically, it’s explored for its role in the development of therapeutic agents. The combination of quinoline and pyrazolopyrimidine elements hints at possible antimicrobial and antineoplastic properties, making it a candidate for further pharmaceutical research.
Industry: In industrial applications, this compound can be used in the design of novel materials, including polymers and coatings, owing to its stable structure and reactivity profile.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety often intercalates with DNA, disrupting replication, while the pyrazolopyrimidine structure is known to inhibit kinases, impacting signal transduction pathways. This dual mechanism can induce cell cycle arrest and apoptosis in cancer cells, among other effects.
Comparison with Similar Compounds
Unique Characteristics: Compared to other quinoline and pyrazolopyrimidine derivatives, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone stands out due to its thioether linkage, which offers additional functionalization possibilities and enhances its reactivity profile.
Similar Compounds:Quinolines: : Chloroquine, an antimalarial agent.
Pyrazolopyrimidines: : Ruxolitinib, a kinase inhibitor used in myelofibrosis.
Thioethers: : Methylthioadenosine, involved in metabolic processes.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-20(26-12-6-8-16-7-4-5-11-19(16)26)14-29-22-18-13-25-27(21(18)23-15-24-22)17-9-2-1-3-10-17/h1-5,7,9-11,13,15H,6,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJNONXHXAHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2730605.png)
![1-[2-(2-chlorophenyl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2730607.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2730610.png)
![5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2730611.png)


![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)
![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)


![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730622.png)


